molecular formula C12H14O B8253620 (R)-2-Phenylcyclohexanone

(R)-2-Phenylcyclohexanone

Cat. No.: B8253620
M. Wt: 174.24 g/mol
InChI Key: DRLVMOAWNVOSPE-LLVKDONJSA-N
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Description

®-2-Phenylcyclohexanone is an organic compound characterized by a cyclohexanone ring substituted with a phenyl group at the second position. This compound is notable for its chiral center, which imparts specific stereochemical properties. It is used in various chemical syntheses and has applications in the pharmaceutical industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: ®-2-Phenylcyclohexanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of cyclohexanone with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the catalyst.

Another method involves the catalytic hydrogenation of 2-phenylcyclohexanone oxime, which is prepared by the reaction of cyclohexanone with phenylhydroxylamine. The hydrogenation is carried out using a palladium catalyst under mild conditions.

Industrial Production Methods: Industrial production of ®-2-Phenylcyclohexanone often employs the Friedel-Crafts acylation method due to its scalability and efficiency. The process involves continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: ®-2-Phenylcyclohexanone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenation can occur at the alpha position of the ketone using halogenating agents like bromine or chlorine.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Bromine in the presence of a base such as pyridine.

Major Products Formed:

    Oxidation: 2-Phenylcyclohexanoic acid.

    Reduction: 2-Phenylcyclohexanol.

    Substitution: Alpha-bromo-2-phenylcyclohexanone.

Scientific Research Applications

®-2-Phenylcyclohexanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It serves as a precursor in the synthesis of chiral drugs and other therapeutic agents.

    Industry: It is used in the production of fine chemicals and as a building block in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of ®-2-Phenylcyclohexanone involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    2-Phenylcyclohexanol: The reduced form of ®-2-Phenylcyclohexanone.

    2-Phenylcyclohexanoic acid: The oxidized form of ®-2-Phenylcyclohexanone.

    2-Phenylcyclohexanone oxime: An intermediate in the synthesis of ®-2-Phenylcyclohexanone.

Uniqueness: ®-2-Phenylcyclohexanone is unique due to its chiral center, which imparts specific stereochemical properties that are crucial in the synthesis of chiral drugs and other enantiomerically pure compounds. Its versatility in undergoing various chemical reactions also makes it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

(2R)-2-phenylcyclohexan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-3,6-7,11H,4-5,8-9H2/t11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRLVMOAWNVOSPE-LLVKDONJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)C(C1)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(=O)[C@H](C1)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Lastly, to examine the utility of the catalyst on a somewhat larger scale, the reaction of cyclohexenone with phenylboronic acid was performed on a 20 mmol scale and the product 2-phenyl cyclohexanone was isolated in identical yield (83%) to the small-scale reaction (Table 1, entry 5). Thus, the ligands described herein may have practical application in larger scale reactions.
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Synthesis routes and methods II

Procedure details

Rh2(S-DOSP)4-catalyzed decomposition of the cyclic vinyldiazoacetate 58 in the presence of 1,3-cyclohexadiene 40 resulted in the formation of the 1,4-cyclohexadiene 59 in 73% yield and 97% ee. The absolute configuration of compound 59 was determined by DDQ oxidation and ozonolysis to afford the 2-phenylcyclohexanone in a 56% yield. Found [α]26D=−17 (c=1.66, PhH). Lit. value: [α]24D=−113.5 (c=0.60, PhH), S-isomer. (Berti et al., J. Chem. Soc., pp. 3371-3377 (1971), which is hereby incorporated by reference.) Similarly, decomposition of the dienyldiazoacetate 60 in the presence of 1,3-cyclohexadiene 40 resulted in the formation of 61 (60% yield and 99% ee), in which both diene components have moved out of conjugation.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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